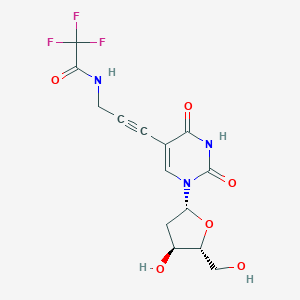

TFA-ap-dU

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

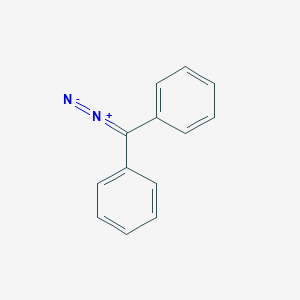

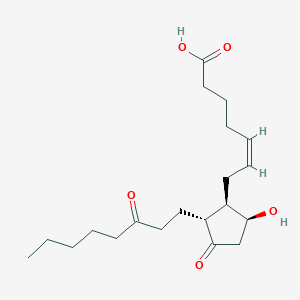

TFA-mediated reactions are crucial in synthesizing thioesters from carboxylic acid and thiols, showcasing TFA's versatility in facilitating C–S bond formation under mild conditions (El-Azab & Abdel-Aziz, 2012). Additionally, TFA catalyzes the synthesis of indolizines from pyridinium salts using DMSO, emphasizing its role in oxidation/1,3-dipolar cycloaddition reactions (Shu et al., 2019).

Molecular Structure Analysis

The structural analysis of TFA-related compounds reveals intricate details about their molecular configuration. For example, the structure of Co(II) complex Et4N[CoII(hfac)3] demonstrates single-ion magnet behavior due to its nonuniaxial magnetic anisotropy, illustrating the structural diversity achievable with TFA-related chemistry (Palii et al., 2016).

Chemical Reactions and Properties

TFA's utility extends to facilitating reactions like the cascade oxidation/1,3-dipolar cycloaddition for assembling indolizines, highlighting its role in creating complex molecules (Shu et al., 2019). Moreover, TFA catalyzes the formation of thioesters, underscoring its importance in synthesizing compounds with specific chemical functionalities (El-Azab & Abdel-Aziz, 2012).

Physical Properties Analysis

Research on TFA-related compounds like Cu(hfa)2.TMEDA offers insights into their physical properties, including their thermal behavior and structural characteristics at the molecular level, showcasing the detailed understanding that can be achieved through comprehensive analysis (Bandoli et al., 2009).

Chemical Properties Analysis

The chemical properties of TFA-related molecules, such as their reactivity and stability under different conditions, are critical for their application in synthesis. For instance, the reactivity of N-alkylated peptides towards TFA cleavage highlights the importance of understanding TFA's interactions with various molecular structures to optimize synthesis processes (Urban et al., 2009).

Scientific Research Applications

Time-Frequency Analysis (TFA) in Scientific Research

Application in Signal Analysis

- TFA techniques like the polynomial chirplet transform combined with synchroextracting techniques show effectiveness in capturing the dynamics of nonstationary signals in rotating machinery, demonstrating improved energy concentration and accurate component extraction of multicomponent nonstationary signals with close frequency components (Yu et al., 2020).

- General linear chirplet transform (GLCT) and other advanced TFA methods facilitate characterizing signals with multi-component and distinct non-linear features, offering advantages in non-sensitivity to noise and being independent of the mathematical model (Gang Yu & Yiqi Zhou, 2016).

Enhancements in Time-Frequency Representations

- The development of methods like the multisynchrosqueezing transform improves the concentration of time-frequency representation for strongly time-varying signals, providing an effective algorithm for instantaneous frequency trajectory detection and mode decomposition (Gang Yu, Zhonghua Wang, & Ping Zhao, 2019).

Applications in Fault Diagnosis and Machine Health Monitoring

- Innovations in TFA, such as the demodulated high-order synchrosqueezing transform, enhance the processing of nonstationary signals with rapidly varying frequencies, proving beneficial in contexts like machine fault diagnosis (Xiaotong Tu et al., 2019).

Safety And Hazards

properties

IUPAC Name |

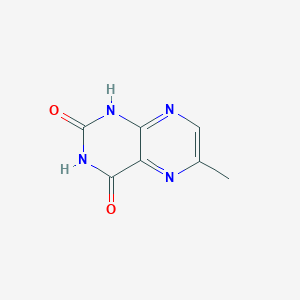

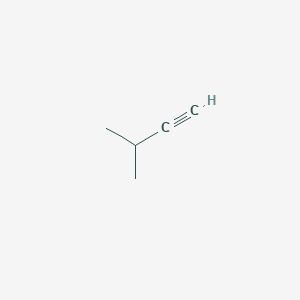

2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h5,8-10,21-22H,3-4,6H2,(H,18,24)(H,19,23,25)/t8-,9+,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKMZBZCHQQZRJ-IVZWLZJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCNC(=O)C(F)(F)F)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCNC(=O)C(F)(F)F)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TFA-ap-dU | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B31180.png)